molecular formula C8H6ClNS B106588 2-Chlorobenzyl isothiocyanate CAS No. 18967-44-7

2-Chlorobenzyl isothiocyanate

Cat. No. B106588
CAS RN: 18967-44-7
M. Wt: 183.66 g/mol
InChI Key: RMVDNJDSLXQPAV-UHFFFAOYSA-N
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Description

2-Chlorobenzyl isothiocyanate is a compound that is related to various organic-inorganic molecular solids and has been studied for its potential in synthesizing novel biheterocycles with expected biological activity. It is structurally related to compounds that exhibit weak interaction, magnetic, and luminescent properties when combined with tetra(isothiocyanate)cobalt(II) anions . Additionally, it shares a core structure with chlorobenzothiophene derivatives, which have been investigated for their reactivity with different nucleophiles to produce heterocyclic compounds with potential antimicrobial, analgesic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of compounds related to 2-chlorobenzyl isothiocyanate involves the preparation of organic-inorganic molecular solids. For instance, the synthesis of [2ClBzTPP]2[Co(NCS)4] and [4ClBzTPP]2[Co(NCS)4] involves the use of substituted chlorobenzyl triphenylphosphinium combined with tetra(isothiocyanate)cobalt(II) anions . Similarly, the synthesis of compounds with disubstituted benzyl triphenylphosphinium and tetra(isothiocyanate)cobalt(II) anions has been reported . These syntheses are characterized by the use of elemental analysis, FT-IR, UV-Vis spectra, ESI-MS, and single crystal X-ray diffraction methods.

Molecular Structure Analysis

The molecular structure of compounds containing the 2-chlorobenzyl isothiocyanate moiety has been elucidated using single crystal X-ray diffraction. These compounds often exhibit a distorted tetrahedral coordination geometry around the Co(II) ion and are stabilized by various weak interactions such as hydrogen bonds and π interactions . The crystal packing is influenced by these interactions, which include C-H⋯Cl, C-H⋯S, and π⋯π interactions.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 2-chlorobenzyl isothiocyanate has been explored in the context of synthesizing biheterocycles. For example, 3-chlorobenzothiophene-2-carbonylisothiocyanate reacts with various nucleophiles to produce heterocyclic compounds containing thiourea, triazole, oxazole, thiazole, and benzoxazole nuclei . These reactions proceed via isothiocyanate heterocyclization and the structures of the synthesized compounds are confirmed by IR, 1H NMR, and mass spectral data.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-chlorobenzyl isothiocyanate include their magnetic susceptibility, which shows weak antiferromagnetic coupling behavior, and their luminescent emission peaks in the UV-light region in the solid state at room temperature . These properties are significant for potential applications in materials science and biological activity studies. Additionally, the weak interactions present in these compounds play a crucial role in their crystal packing and stability .

Scientific Research Applications

Isothiocyanate Synthesis and Properties

Isothiocyanates, including 2-Chlorobenzyl isothiocyanate, exhibit a range of properties like anticancer, antimicrobial, antibiotic, and anti-inflammatory effects. Their synthesis has been a significant area of research, with methods involving the formation of dithiocarbamate salts and subsequent treatment with desulfurization agents (Eschliman & Bossmann, 2019). Additionally, flow chemistry has been employed for efficient formation of isothiocyanates, highlighting their high nucleophilic susceptibility (Baumann & Baxendale, 2013).

Antimicrobial Activity

Isothiocyanates have demonstrated significant antimicrobial activities. For instance, benzyl-isothiocyanate, a related compound, showed effective antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a tool against this bacterium (Dias, Aires & Saavedra, 2014).

Anticarcinogenic Properties

Studies have found that isothiocyanates, including similar compounds to 2-Chlorobenzyl isothiocyanate, act as inducers of anticarcinogenic Phase 2 enzymes. They have shown efficacy in blocking chemical carcinogenesis in various animal models by inhibiting Phase 1 enzymes and inducing Phase 2 enzymes (Zhang & Talalay, 1998; Zhang & Talalay, 1994).

Chemopreventive Potential

Isothiocyanates have been recognized for their chemopreventive activities against chronic-degenerative diseases, including cancer and cardiovascular diseases. Their electrophilic reactivity plays a key role in their biological activity, suggesting potential therapeutic applications (Fimognari et al., 2012).

Enzyme Induction

Research on enzyme induction by isothiocyanates shows their ability to activate specific enzymes. This property is significant for understanding the metabolic pathways and potential applications in therapeutic contexts (Lee, 1996).

Dietary Impact

The impact of dietary isothiocyanates, including compounds similar to 2-Chlorobenzyl isothiocyanate, on health has been a focus of research. Studies suggest that they can inhibit cell proliferation and induce cell cycle arrest, with implications for cancer prevention (Visanji et al., 2004; Talalay & Fahey, 2001).

Translational Research and Clinical Trials

Clinical trials using isothiocyanates have explored their disease preventive and therapeutic effects in human populations. This research is essential for translating the benefits observed in cell and animal studies to human health applications (Palliyaguru et al., 2018).

Isothiocyanate Synthesis Methods

Improved synthesis methods for isothiocyanates have been developed, focusing on environmentally friendly approaches and industrial applicability. This research is crucial for the scalable production of isothiocyanates for various applications (Li et al., 2015).

Safety And Hazards

2-Chlorobenzyl isothiocyanate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-chloro-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVDNJDSLXQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172380
Record name Isothiocyanic acid, o-chlorobenzyl ester
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl isothiocyanate

CAS RN

18967-44-7
Record name 1-Chloro-2-(isothiocyanatomethyl)benzene
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Record name Isothiocyanic acid, o-chlorobenzyl ester
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Record name 2-Chlorobenzyl isothiocyanate
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Record name Isothiocyanic acid, o-chlorobenzyl ester
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Record name 18967-44-7
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Record name 2-CHLOROBENZYL ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro benzyl amine (5.0 g, 35 mmol), thiophosgene (4.38 g, 38.5 mmol) and N-ethyl di-isopropyl amine (13.5 g, 105 mmol) to afford 3.0 g of the desired product. 1HNMR (DMSO-d6): δ 5.00 (s, 2H), 7.41 (m, 2H), 7.54 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Aruna, A Senthilvelan, D Thirumalai… - …, 2006 - thieme-connect.com
… Likewise, the reaction of glycine hydrazide with 2-chlorobenzyl isothiocyanate and phenyl isothiocyanate, furnished the thiones 10b and 10c in 68% and 83% yields respectively. The …
Number of citations: 3 www.thieme-connect.com
CC Cheng, GW Shipps Jr, Z Yang, B Sun… - Bioorganic & medicinal …, 2009 - Elsevier
… The nitro group was reduced to the amine (7) by SnCl 2 and then reacted with 2-chlorobenzyl isothiocyanate to give the benzimidazoles. The mixture-based combinatorial libraries were …
Number of citations: 63 www.sciencedirect.com
A Senthilvelan, D Thirumalai, VT Ramakrishnan - Tetrahedron, 2004 - Elsevier
… The thiosemicarbazide obtained by the treatment of 2-chlorobenzyl isothiocyanate (1.22 g, 6.6 mmol) and p-toluic hydrazide (1 g, 6.6 mmol), when refluxed in 10% K 2 CO 3 for 7 h, …
Number of citations: 29 www.sciencedirect.com
D Kumar Sigalapalli, M Kadagathur… - …, 2020 - Wiley Online Library
… We have further employed 2-chlorobenzyl isothiocyanate, 2-methoxybenzyl isothiocyanate and 3-furfuryl isothiocyanates which were found to react well with phenylhydrazide to furnish …
KMJ Eschliman - 2021 - search.proquest.com
Bacterial infections are a serious health issue worldwide and the number of cases is anticipated to continue rising. The problem is especially dire when considering the increase in …
Number of citations: 0 search.proquest.com

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